1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol
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Overview
Description
1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol is a complex organic compound that features a carbazole moiety linked to a hydroxyethylamino-propanol chain. Compounds containing carbazole structures are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Carbazole Derivative: Starting with carbazole, various functional groups can be introduced through electrophilic substitution reactions.
Alkylation: The carbazole derivative can be alkylated with a suitable alkyl halide to introduce the propanol chain.
Amination: The hydroxyethylamino group can be introduced through nucleophilic substitution reactions using appropriate amines and alcohols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its electronic properties and use in organic electronics.
1-Carbazol-9-yl-3-(2-hydroxyethyl)-propan-2-ol: A similar compound lacking the amino group, with different chemical reactivity and applications.
1-Carbazol-9-yl-3-(2-aminoethyl)-propan-2-ol: Another related compound with distinct properties due to the presence of an amino group.
Uniqueness
1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to the combination of its carbazole core and the hydroxyethylamino-propanol chain, which imparts specific chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-hydroxyethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-10-9-18-11-13(21)12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18,20-21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDLONPOLSENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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